4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluorophenyl group, an isopropyl group, and a nitro group attached to a pyrazolopyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, including the formation of the pyrazolopyridine core and the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a difluorophenyl hydrazine with an isopropyl ketone in the presence of a nitro-substituted pyridine can yield the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Fluoropyridines: These compounds also contain fluorine atoms and have similar chemical properties.
Uniqueness
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its pyrazolopyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14F2N4O3 |
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Molecular Weight |
336.29 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H14F2N4O3/c1-7(2)20-14-9(6-18-20)12(13(21(23)24)15(22)19-14)8-3-4-10(16)11(17)5-8/h3-7,12-13H,1-2H3,(H,19,22) |
InChI Key |
NVGXCEDMBWDLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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